Canagliflozin (CAS 842133-18-0) is a highly potent, orally active C-glucoside derivative featuring a thiophene ring, primarily recognized as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. In its strictly anhydrous form, it serves as a critical active pharmaceutical ingredient (API) baseline, analytical reference standard, and synthetic precursor. Unlike standard commercial formulations that utilize the hemihydrate form, the anhydrous compound provides a zero-moisture baseline essential for precise stoichiometric calculations, polymorph screening, and compatibility with moisture-sensitive excipients. Its high lipophilicity (LogP ~3.44) and negligible aqueous solubility dictate specific handling and solvent requirements in both in-vitro assay design and industrial formulation workflows [1].
Substituting anhydrous Canagliflozin with other gliflozin-class inhibitors or its own hemihydrate variant compromises both pharmacological specificity and material processability. In biological models, replacing Canagliflozin with highly selective analogs like empagliflozin eliminates its characteristic transient SGLT1 inhibition, fundamentally altering intestinal glucose absorption profiles [1]. From a materials perspective, procuring the commercially common hemihydrate (CAS 928672-86-0) instead of the anhydrous form (CAS 842133-18-0) introduces stoichiometric water (~1.98% by weight) into the system. This bound moisture can trigger degradation in moisture-sensitive co-formulations, shift melting point kinetics during thermal analysis, and introduce quantitative errors in high-precision analytical standard curves[2].
Compared to highly selective in-class alternatives, Canagliflozin exhibits a measurable cross-reactivity with SGLT1. Assays demonstrate that Canagliflozin has an IC50 of 4.4 nM for SGLT2 and 684 nM for SGLT1 (an approximate 155-fold selectivity). In contrast, Empagliflozin shows an IC50 of 3.1 nM for SGLT2 and 8,300 nM for SGLT1 (>2,600-fold selectivity) [1].
| Evidence Dimension | SGLT2 vs SGLT1 IC50 Selectivity Ratio |
| Target Compound Data | Canagliflozin: SGLT2 IC50 = 4.4 nM, SGLT1 IC50 = 684 nM (~155-fold) |
| Comparator Or Baseline | Empagliflozin: SGLT2 IC50 = 3.1 nM, SGLT1 IC50 = 8,300 nM (>2,600-fold) |
| Quantified Difference | Canagliflozin exhibits ~17x greater relative affinity for SGLT1 compared to Empagliflozin. |
| Conditions | In-vitro competitive binding assays |
Procurement of Canagliflozin is essential for researchers aiming to model transient intestinal SGLT1 modulation alongside systemic SGLT2 inhibition, a mechanism absent in highly selective analogs.
Canagliflozin is commercially formulated as a hemihydrate, but the anhydrous form (CAS 842133-18-0) provides a moisture-free baseline. The anhydrous compound has a molecular weight of 444.52 g/mol with 0% bound water, whereas the hemihydrate (CAS 928672-86-0) has a molecular weight of 453.53 g/mol, incorporating 0.5 moles of water per mole of API [1].
| Evidence Dimension | Stoichiometric Water Content and Molecular Weight |
| Target Compound Data | Anhydrous (CAS 842133-18-0): MW 444.52 g/mol, 0% water |
| Comparator Or Baseline | Hemihydrate (CAS 928672-86-0): MW 453.53 g/mol, ~1.98% water by weight |
| Quantified Difference | Anhydrous form eliminates the 9.01 g/mol mass contribution of crystal water. |
| Conditions | Standard ambient temperature and pressure |
The anhydrous form is mandatory for non-aqueous synthetic pathways, precise analytical calibration, and formulation with water-reactive excipients where crystal moisture would cause degradation.
The high lipophilicity of anhydrous Canagliflozin (LogP ~3.44) severely limits its aqueous solubility, necessitating organic co-solvents for laboratory handling. Quantitative solubility data indicates a maximum aqueous solubility of ≤0.031 mg/mL, whereas solubility in dimethyl sulfoxide (DMSO) reaches 40 mg/mL .
| Evidence Dimension | Maximum Solubility Limit |
| Target Compound Data | Canagliflozin in DMSO: 40 mg/mL |
| Comparator Or Baseline | Canagliflozin in Water: ≤0.031 mg/mL |
| Quantified Difference | >1,200-fold increase in solubility when utilizing DMSO over aqueous media. |
| Conditions | Standard laboratory conditions (20-25°C) |
Buyers must integrate organic solvents like DMSO or ethanol into their assay protocols to prevent API precipitation and ensure reproducible dosing in biological models.
The anhydrous form (CAS 842133-18-0) is the required starting material for thermodynamic stability studies and polymorph screening. It allows formulators to map the hydration kinetics when transitioning to the thermodynamically stable hemihydrate form used in commercial tablets [1].
Due to its ~155-fold selectivity profile, Canagliflozin is specifically indicated for in-vivo models requiring simultaneous renal SGLT2 inhibition and transient intestinal SGLT1 blockade, a pharmacological profile unachievable with highly selective alternatives like empagliflozin[2].
Procuring the strictly anhydrous compound is essential for creating precise calibration curves in HPLC/MS workflows. The absence of crystal water eliminates mass calculation discrepancies, ensuring accurate quantification of API and impurities in pharmaceutical manufacturing.
Irritant;Environmental Hazard